

An In-Depth Technical Guide to Quinoline-7-carbonitrile

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Compound of Interest

Compound Name: *Quinoline-7-carbonitrile*

Cat. No.: *B1602992*

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This guide provides a comprehensive technical overview of **Quinoline-7-carbonitrile**, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Introduction to Quinoline-7-carbonitrile

Quinoline-7-carbonitrile is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyridine ring, with a cyano (-C≡N) group attached at the seventh position.^[1] This quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.^{[2][3][4]} The presence of the nitrile group, an electron-withdrawing moiety, significantly influences the molecule's electronic distribution, reactivity, and potential as a versatile intermediate in organic synthesis.^{[1][5]} Its rigid, planar structure and capacity for various chemical interactions make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials like fluorescent dyes.^{[5][6]}

Molecular Structure and Physicochemical Properties

The defining feature of **Quinoline-7-carbonitrile** is its planar molecular geometry, a result of the extensive π -electron delocalization across the fused aromatic rings and conjugation with the nitrile group.^[1] This structural rigidity is a key factor in its binding interactions with biological targets.^[2]

Table 1: Core Physicochemical Properties of **Quinoline-7-carbonitrile**

Property	Value	Source(s)
Molecular Formula	C₁₀H₆N₂	[1] [7] [8] [9]
Molecular Weight	154.17 g/mol	[1] [7] [8] [9]
CAS Number	67360-38-7	[1] [7] [8]
IUPAC Name	quinoline-7-carbonitrile	[1]
Canonical SMILES	C1=CC2=C(C=C(C=C2)C#N)N =C1	[1] [5]
InChI Key	OZMHIFNNCZPJFS- UHFFFAOYSA-N	[1] [5]
Appearance	(Varies, typically solid)	N/A
Hydrogen Bond Donor Count	0	[1]

| Hydrogen Bond Acceptor Count | 2 (Pyridine N, Nitrile N) |[\[1\]](#)[\[2\]](#) |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Skraup, Doeblner-von Miller, and Friedländer syntheses.[\[3\]](#)[\[10\]](#) While a specific, universally adopted protocol for **Quinoline-7-carbonitrile** is not detailed in readily available literature, a general and plausible approach involves the cyanation of a corresponding 7-haloquinoline.

Conceptual Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation

This protocol is a generalized workflow based on established palladium-catalyzed cross-coupling reactions, a common method for introducing cyano groups onto aromatic rings.

Objective: To synthesize **Quinoline-7-carbonitrile** from 7-Bromoquinoline.

Materials:

- 7-Bromoquinoline
- Zinc cyanide ($Zn(CN)_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Anhydrous Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)

Methodology:

- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-Bromoquinoline (1.0 eq), Zinc cyanide (0.6 eq), $Pd_2(dba)_3$ (0.02 eq), and dppf (0.08 eq).
 - Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle.
- Solvent Addition: Add anhydrous DMF to the flask via syringe. The solvent should be deoxygenated to further protect the catalyst.
- Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).

- Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
- Drying and Filtration: Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure **Quinoline-7-carbonitrile**.
- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

Diagram 1: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Quinoline-7-carbonitrile**.

Spectroscopic Characterization

- Mass Spectrometry (MS): In mass spectrometric analysis, **Quinoline-7-carbonitrile** is expected to show a prominent molecular ion peak $[M]^+$ at an m/z of 154, corresponding to its molecular weight.^[1] The stability of the aromatic system generally results in a moderately intense molecular ion peak.^[1]
- Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected in the range of $2220-2240\text{ cm}^{-1}$ due to the $C\equiv N$ (nitrile) stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} .^[11]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The aromatic protons on the quinoline ring system will appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would allow for the specific assignment of each proton.
 - ^{13}C NMR: The spectrum would show 10 distinct signals for the 10 carbon atoms. The carbon of the nitrile group (-C≡N) would likely appear in the range of δ 115-120 ppm, while the aromatic carbons would resonate between δ 120-150 ppm.[11]

Applications in Research and Drug Development

The quinoline core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4][12]

- Scaffold for Drug Discovery: **Quinoline-7-carbonitrile** serves as a valuable building block for creating more complex molecules. The nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to build further heterocyclic systems. This makes it an attractive starting point for generating libraries of compounds for high-throughput screening.[5]
- Fragment-Based Drug Design (FBDD): With its low molecular weight, rigid structure, and hydrogen bond accepting capabilities, **Quinoline-7-carbonitrile** is an excellent candidate for fragment-based drug design libraries.[2] It can be used to probe the binding pockets of target proteins, with the nitrile group at the 7-position providing a clear vector for synthetic elaboration to "grow" the fragment into a more potent lead compound.[2]
- Biological Activity: While the specific biological profile of **Quinoline-7-carbonitrile** itself is not extensively documented, related quinoline derivatives are known to act as inhibitors of key enzymes involved in cell proliferation and bacterial replication, such as DNA gyrase.[1][13] Studies on various quinoline derivatives have demonstrated potent anticancer and antibacterial effects.[1][13]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **Quinoline-7-carbonitrile** and its parent compound, quinoline.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., tested according to EN 374), and a lab coat.[14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15] After handling, wash hands thoroughly.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong acids.[16]
- First Aid:
 - If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][16]
 - Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[17]
 - If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material-specific Safety Data Sheet (SDS) before use.

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